methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as allyloxy, hydroxy, propoxybenzoyl, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of Grignard reagents, Suzuki-Miyaura coupling, and other organic reactions . The reaction conditions typically include the use of solvents such as ether and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyloxy and propoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one .
- 5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
Methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H30N2O7S |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O7S/c1-6-14-38-21-11-8-19(9-12-21)24-23(25(33)20-10-13-22(17(3)16-20)39-15-7-2)26(34)28(35)32(24)30-31-18(4)27(40-30)29(36)37-5/h6,8-13,16,24,33H,1,7,14-15H2,2-5H3/b25-23+ |
InChI Key |
HOFXVXJCZPIFFR-WJTDDFOZSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)O)C |
Origin of Product |
United States |
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